Dihydrate methotrexate

Solubility Formulation BCS Classification

Dihydrate methotrexate (MTX dihydrate; CAS 133073-73-1 as hydrate, CAS 1212284-68-8 per EP) is the crystalline dihydrate form of the antifolate chemotherapeutic agent methotrexate, a potent inhibitor of dihydrofolate reductase (DHFR). The dihydrate incorporates two molecules of water of crystallization per molecule of MTX in a defined stoichiometric lattice, distinguishing it from the anhydrous free acid, the freely water-soluble disodium salt, and other solvatomorphs such as the trihydrate or acetonitrile solvate.

Molecular Formula C20H26N8O7
Molecular Weight 490.5 g/mol
Cat. No. B12508754
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDihydrate methotrexate
Molecular FormulaC20H26N8O7
Molecular Weight490.5 g/mol
Structural Identifiers
SMILESCN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O.O.O
InChIInChI=1S/C20H22N8O5.2H2O/c1-28(9-11-8-23-17-15(24-11)16(21)26-20(22)27-17)12-4-2-10(3-5-12)18(31)25-13(19(32)33)6-7-14(29)30;;/h2-5,8,13H,6-7,9H2,1H3,(H,25,31)(H,29,30)(H,32,33)(H4,21,22,23,26,27);2*1H2
InChIKeyTXQDMGIRZSHAQM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dihydrate Methotrexate: A Defined Hydrate Form of the DHFR Inhibitor Antifolate for Research and Reference Standard Procurement


Dihydrate methotrexate (MTX dihydrate; CAS 133073-73-1 as hydrate, CAS 1212284-68-8 per EP) is the crystalline dihydrate form of the antifolate chemotherapeutic agent methotrexate, a potent inhibitor of dihydrofolate reductase (DHFR) . The dihydrate incorporates two molecules of water of crystallization per molecule of MTX in a defined stoichiometric lattice, distinguishing it from the anhydrous free acid, the freely water-soluble disodium salt, and other solvatomorphs such as the trihydrate or acetonitrile solvate [1]. It is the form specified by the European Pharmacopoeia (EP) as the reference standard for analytical method development, method validation, and quality control in Abbreviated New Drug Applications (ANDA) [2]. MTX dihydrate is practically insoluble in plain water (~0.01 mg/mL at 20 °C), placing it in BCS Class IV, and exhibits a melting point of 185–204 °C (with decomposition) [3].

Why Methotrexate Dihydrate Cannot Be Interchanged with Other Methotrexate Forms Without Consequence


Methotrexate exists in multiple solid-state forms—including the anhydrous free acid, the dihydrate, the trihydrate, an acetonitrile solvate hydrate, a DMF solvate, a partially crystalline methanol-derived form, the amorphous powder, and the disodium salt—each exhibiting distinct physicochemical and biopharmaceutical properties that preclude indiscriminate substitution [1]. The dihydrate free acid form is practically insoluble in water (~0.01 mg/mL), whereas the disodium salt is freely soluble (>99 mg/mL), a difference of approximately four orders of magnitude that fundamentally determines which form is suitable for aqueous formulation, in vitro assay design, or parenteral administration . Furthermore, the enthalpy of solution varies from 10.33 kJ/mol (amorphous Form III) to 20.85 kJ/mol (acetonitrile solvate Form I), directly correlating with dissolution rate and solubility differences exceeding 60% between the fastest- and slowest-dissolving solvatomorphs [2]. Selecting the correct hydrate form is therefore not a matter of convenience but a determinant of experimental reproducibility, formulation performance, and regulatory compliance.

Quantitative Differentiation Evidence for Dihydrate Methotrexate Against Closest Analogs and Alternatives


Aqueous Solubility: Dihydrate Free Acid (0.01 mg/mL) vs. Disodium Salt (≥99 mg/mL) — A ~10,000-Fold Difference Governing Formulation Utility

Dihydrate methotrexate (free acid form) exhibits an intrinsic aqueous solubility of 0.01 mg/mL at 20 °C, classifying it as a BCS Class IV compound with low solubility and low permeability [1]. In contrast, methotrexate disodium salt (CAS 7413-34-5) is freely soluble in water with measured solubility values of 99–100 mg/mL at 25 °C . This represents an approximately 10,000-fold difference in aqueous solubility between the two commonly supplied forms. The free acid dihydrate requires DMSO, dilute alkali (e.g., 0.1 M NaOH), or dilute HCl for dissolution, whereas the disodium salt dissolves directly in aqueous buffers or water, eliminating the need for organic co-solvents that may introduce off-target cellular effects in biological assays [2].

Solubility Formulation BCS Classification Salt Selection In Vitro Assay Design

Solvatomorph-Dependent Solubility and Dissolution: Form III (Amorphous) Achieves 69% Higher Solubility Than Form I (Acetonitrile Solvate Hydrate) in pH 7 Buffer

Five distinct solvatomorphs of methotrexate were crystallized and characterized by Chadha et al. (2009), revealing form-dependent solubility differences of up to 69% in phosphate buffer at pH 7 [1]. Form III (obtained from methanol, partially crystalline/amorphous) exhibited the highest solubility at 759.16 mg/100 mL and the lowest molar enthalpy of solution at 10.33 kJ/mol. Form I (acetonitrile solvate hydrate, Mt·CH₃CN·H₂O) showed the lowest solubility at 448.12 mg/100 mL with the highest enthalpy at 20.85 kJ/mol. The commercial trihydrate sample (Mt·3H₂O) and the dihydrate/trihydrate Forms II and IV showed intermediate solubility values of 567.98, 571.81, and 581.24 mg/100 mL, respectively [2]. Dissolution profiles in 0.1 M HCl at 37 °C confirmed that Form III had the significantly highest dissolution rate, while Form I had the lowest, with the rank order correlating directly with enthalpy of solution and crystallinity [3].

Solvatomorphism Dissolution Rate Enthalpy of Solution Pre-formulation Solid-State Characterization

DHFR Enzyme Inhibition Potency: Methotrexate (Ki = 26 nM) Is 7.7-Fold More Potent Than Pemetrexed (Ki > 200 nM) at the Primary Molecular Target

In a direct comparative study using recombinant human DHFR, the apparent inhibition constant (Ki) of methotrexate was determined to be 26 nM, compared to 45 nM for pralatrexate and >200 nM for pemetrexed [1]. This represents a greater than 7.7-fold superiority in DHFR binding affinity for methotrexate over pemetrexed, and a 1.7-fold advantage over pralatrexate. The assay was conducted spectrophotometrically under standardized conditions (50 μM dihydrofolate, 80 μM NADPH, 0.05 M Tris–HCl, pH 7.4, 30 °C) [2]. While pralatrexate demonstrated superior cellular uptake and polyglutamylation leading to enhanced in vivo anti-tumor activity in NSCLC xenograft models, methotrexate's superior intrinsic DHFR inhibition remains a defining biochemical feature relevant to applications where direct enzyme inhibition is the primary endpoint [3].

DHFR Inhibition Antifolate Potency Enzyme Kinetics Target Engagement Cancer Chemotherapy

Crystalline-to-Amorphous Conversion Enhances MTX Solubility 1.6-Fold and Dissolution 1.2-Fold: Benchmark for Advanced Formulation Development

Supercritical fluid processing (SEDS) converts crystalline methotrexate into amorphous nanoparticles with a mean particle size of 81 nm, resulting in quantifiable improvements in both equilibrium solubility and dissolution rate [1]. At 42 hours, the solubility of amorphous MTX nanoparticles reached 5.9 μg/mL compared to 3.7 μg/mL for the original crystalline MTX powder (1.6-fold enhancement); at 92 hours, values were 12.6 μg/mL versus 10.8 μg/mL (1.2-fold enhancement) [2]. The physical state shift from crystalline to amorphous was confirmed by the absence of characteristic XRPD diffraction peaks and changes in DSC thermograms, with no alteration in chemical composition [3]. This data establishes the baseline crystalline MTX solubility and dissolution profile against which amorphous and nano-formulated variants can be quantitatively benchmarked.

Amorphous Solid Dispersion Nanonization Dissolution Enhancement Bioavailability Improvement Supercritical Fluid Processing

Defined Dihydrate Stoichiometry Enables Pharmacopoeial Reference Standard Traceability: Water Content ≤12.0% by Karl Fischer vs. Variable Hydrate Forms

Methotrexate dihydrate is the specific solid-state form designated as the European Pharmacopoeia (EP) Reference Standard for analytical method development, method validation (AMV), and quality control (QC) in ANDA submissions . The dihydrate incorporates two stoichiometric water molecules (theoretical water content ~7.35% w/w for C₂₀H₂₂N₈O₅·2H₂O, MW 490.47 g/mol), while the USP monograph allows a water content of ≤12.0% by Karl Fischer titration, corresponding to the stable dihydrate through trihydrate range . The French pharmacopoeial monograph explicitly states that 'le produit stable correspond sensiblement au dihydrate' (the stable product corresponds substantially to the dihydrate), with a water content specification of ≤12% [1]. This defined stoichiometry contrasts with generic 'methotrexate hydrate' (CAS 133073-73-1, described as C₂₀H₂₂N₈O₅·xH₂O) where the variable 'x' introduces lot-to-lot variability in water content that complicates gravimetric calculations, assay standardization, and cross-laboratory reproducibility.

Reference Standard Pharmacopoeial Compliance Karl Fischer Titration Water Content ANDA Quality Control

Procurement-Relevant Application Scenarios Where Dihydrate Methotrexate Is the Demonstrably Preferred Form


Pharmacopoeial Reference Standard Procurement for ANDA Analytical Method Development and QC Release Testing

When an analytical laboratory, CRO, or generic pharmaceutical manufacturer is developing ANDA methods or performing batch release testing per EP/USP monographs, methotrexate dihydrate (CAS 1212284-68-8 per EP) is the mandated reference standard form. Its defined 2 H₂O stoichiometry enables accurate potency calculations on an anhydrous basis, with a water content of ≤12.0% by Karl Fischer titration providing a controlled specification range . Generic 'methotrexate hydrate' (xH₂O, CAS 133073-73-1) introduces unacceptable lot-to-lot variability for regulatory submissions. Procurement of the EP-designated dihydrate reference standard directly supports method validation (AMV) and quality control (QC) applications as specified in the European Pharmacopoeia monograph [1].

DHFR Enzyme Inhibition Studies and High-Throughput Screening Requiring the Benchmark Antifolate Ligand

For biochemical assays measuring DHFR inhibition as a primary endpoint—including high-throughput screening campaigns, enzyme kinetics studies, and DHFR-based protein expression systems—methotrexate serves as the benchmark inhibitor with an apparent Ki of 26 nM against recombinant human DHFR, representing 7.7-fold greater potency than pemetrexed (Ki > 200 nM) [2]. The dihydrate form is the standard research-grade supply form from major vendors (e.g., Sigma-Aldrich ≥99.0% HPLC), ensuring consistent purity and activity across experiments. Its poor aqueous solubility (0.01 mg/mL) necessitates dissolution in DMSO or dilute alkali for stock preparation, a well-characterized handling protocol that is documented in thousands of published studies [3].

Solid-State Formulation and Bioavailability Enhancement Research Using Crystalline Dihydrate as the Reference Baseline

In pre-formulation programs investigating amorphous solid dispersions, nano-formulations, or cyclodextrin inclusion complexes to overcome MTX's BCS Class IV limitations, the crystalline dihydrate provides a well-characterized, reproducible starting material. Quantitative benchmarks are established: crystalline MTX dihydrate yields an equilibrium solubility of 3.7 μg/mL at 42 h and 10.8 μg/mL at 92 h, against which formulation enhancements can be measured [4]. The solvatomorph literature further demonstrates that dissolution rate and solubility vary by >60% across MTX solid forms [5], making it essential to specify and procure the exact crystalline dihydrate form to ensure comparability with published formulation studies and to generate meaningful structure-property relationship data.

In Vitro Cytotoxicity Studies Where Organic Co-Solvent Vehicle Effects Must Be Controlled or Compared

When conducting in vitro cytotoxicity or apoptosis assays in cell lines (e.g., osteosarcoma, leukemia, NSCLC), researchers must decide between the dihydrate free acid form (requiring DMSO or dilute alkali for dissolution) and the disodium salt form (directly soluble in aqueous media at >99 mg/mL) . The dihydrate free acid is the preferred choice when DMSO vehicle controls are already established in the laboratory's standard operating procedures, when the experimental design requires the non-salt form to avoid sodium load confounders, or when comparing results against the extensive published literature that predominantly uses the free acid/hydrate form. The disodium salt, conversely, should be procured when aqueous solubility without organic co-solvent is critical, such as in microfluidic or perfusion-based systems where DMSO is incompatible [6].

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